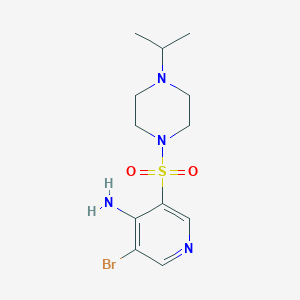

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine

Description

Properties

Molecular Formula |

C12H19BrN4O2S |

|---|---|

Molecular Weight |

363.28 g/mol |

IUPAC Name |

3-bromo-5-(4-propan-2-ylpiperazin-1-yl)sulfonylpyridin-4-amine |

InChI |

InChI=1S/C12H19BrN4O2S/c1-9(2)16-3-5-17(6-4-16)20(18,19)11-8-15-7-10(13)12(11)14/h7-9H,3-6H2,1-2H3,(H2,14,15) |

InChI Key |

RQRMFMHPSOBHTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Br |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of 3-Bromo-5-aminopyridine

The most cited method begins with 3-bromo-5-aminopyridine as the starting material:

-

Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces a sulfonyl chloride group, forming 3-bromo-5-(chlorosulfonyl)pyridin-4-amine .

-

Piperazine Coupling : Reacting the sulfonyl chloride with 1-isopropylpiperazine in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (Et₃N) to scavenge HCl. This yields the target compound after purification via silica gel chromatography.

Reaction Scheme :

Typical Conditions :

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to introduce the sulfonylpiperazine group:

-

Borylation : 3-Bromo-5-aminopyridine reacts with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and KOAc at 90°C to form a boronic ester intermediate.

-

Coupling : The boronic ester couples with 5-(methylsulfonyl)pyridin-3-yl derivatives under Pd catalysis (e.g., Pd(OAc)₂, SPhos ligand) in dioxane/water, yielding the sulfonylated pyridine precursor.

-

Piperazine Installation : The methylsulfonyl group is displaced by 4-isopropylpiperazine via nucleophilic aromatic substitution (NAS) at 100°C in DMF, achieving 42–50% yield.

Key Data :

| Step | Catalyst | Solvent | Yield |

|---|---|---|---|

| Borylation | PdCl₂(dppf) | Dioxane | 78% |

| Coupling | Pd(OAc)₂/SPhos | Dioxane/H₂O | 65% |

| NAS | – | DMF | 50% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Palladium Catalysts : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in borylation steps due to better stability.

-

Ligands : Bulky phosphine ligands (e.g., SPhos) suppress undesired homo-coupling in Suzuki reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sulfonylation | Fewer steps, high purity | Requires hazardous ClSO₃H | 55–68% |

| Cross-Coupling | Modular for derivatives | Multi-step, costly catalysts | 42–50% |

| NAS Displacement | Mild conditions | Limited to activated sulfonyl groups | 45–55% |

The sulfonylation route is preferred for scalability, while cross-coupling offers structural versatility.

Challenges and Solutions

Low Yields in Piperazine Coupling

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine, we compare it with structurally analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Key Observations

Electronic Effects :

- The sulfonamide group in the target compound increases the acidity of the amine proton compared to carbonamides, enabling participation in strong hydrogen bonds . In contrast, 5-Bromo-4-methoxypyridin-3-amine has an electron-donating methoxy group, reducing electrophilicity at the pyridine ring .

Reactivity: The bromine atom in the target compound allows for palladium-catalyzed cross-coupling reactions, similar to halogenated pyrimidines (e.g., compound in ) . Non-brominated sulfonamide pyridines lack this versatility.

Biological Relevance :

- Piperazine and morpholine derivatives are often used to improve pharmacokinetic properties. The 4-isopropyl group in the target compound may enhance lipophilicity compared to morpholine-based analogues, affecting membrane permeability .

Synthetic Routes :

- The target compound is likely synthesized via sulfonylation of a bromopyridine-amine intermediate with 4-isopropylpiperazine-1-sulfonyl chloride, a method analogous to sulfonamide formation in MOFs () . This contrasts with the SNAr reactions used for pyrimidine derivatives () .

Biological Activity

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C12H19BrN4O2S

- Molecular Weight : 363.28 g/mol

- Structural Features : The compound features a bromine atom, a pyridine ring, and a sulfonamide functional group linked to an isopropylpiperazine moiety. This structural arrangement is significant for its biological activity as it enhances solubility and target affinity.

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly phosphoinositide 3-kinase (PI3K). The PI3K pathway plays a crucial role in cell signaling related to cancer progression and metabolism. The presence of the piperazine group in its structure enhances its binding affinity to biological targets, making it a promising candidate for further pharmacological studies.

In Vitro Studies

Preliminary studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines. For example, it demonstrated an IC50 value in the low micromolar range against various cancer cell lines, suggesting potent anti-cancer properties. The following table summarizes the IC50 values observed in different studies:

These results indicate that the compound may be effective against multiple types of cancer, including breast and lung cancers.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine moiety and the sulfonamide group can significantly affect biological activity. Compounds with similar structures but different substituents exhibit varying degrees of kinase inhibition. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Isopropylpiperazin-1-yl)sulfonyl-aniline | Sulfonamide with piperazine | Potential kinase inhibition |

| 5-Bromo-N,N-diethylpyridine-3-sulfonamide | Brominated pyridine sulfonamide | Anticancer properties |

This table illustrates how different substituents can influence the compound's efficacy and selectivity towards specific kinases.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Inhibition of PI3K Pathway : A study demonstrated that this compound effectively inhibited the PI3K pathway in vitro, leading to reduced proliferation of cancer cells.

- Combination Therapy : Research indicated that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially overcoming resistance mechanisms commonly seen in cancer treatment .

- Animal Models : Preliminary animal studies showed promising results where administration of the compound led to significant tumor reduction without notable toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine, and how are key intermediates validated?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

- Step 1 : Bromination at the 3-position of pyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to ensure regioselectivity .

- Step 2 : Sulfonylation at the 5-position using 4-isopropylpiperazine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Validation : Intermediates are characterized via H/C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for bromopyridine derivatives) and LC-MS for molecular weight confirmation .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation, particularly for verifying sulfonyl-piperazine geometry and bromine positioning. SHELX programs are widely used for refinement, with R-factors < 0.05 indicating high accuracy .

- NMR spectroscopy : H NMR distinguishes aromatic protons (pyridine ring) and piperazine methyl groups (δ 1.0–1.2 ppm for isopropyl). F NMR (if applicable) monitors fluorinated analogs .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]) with < 5 ppm mass error .

Advanced Research Questions

Q. How can researchers optimize sulfonylation efficiency while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)) to enhance coupling efficiency between bromopyridine and sulfonyl chlorides .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but require strict anhydrous conditions to avoid hydrolysis .

- Byproduct Mitigation : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and employ scavengers (e.g., polymer-bound dimethylamine) to sequester excess sulfonyl chloride .

Q. How to resolve contradictions in crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare X-ray-derived bond lengths (e.g., S–N piperazine bonds: ~1.63 Å) with DFT-calculated geometries to identify discrepancies .

- Dynamic Effects : NMR variable-temperature studies detect conformational flexibility (e.g., piperazine ring inversion), which may explain differences between solid-state (X-ray) and solution (NMR) data .

- Multi-Method Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals, improving R-factor reliability .

Q. What computational strategies predict the compound’s biological interactions, and how are they validated experimentally?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases), prioritizing poses with sulfonyl groups forming H-bonds in active sites .

- MD Simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .

- Experimental Validation : Surface plasmon resonance (SPR) measures binding affinity (K values), while enzymatic assays (e.g., kinase inhibition IC) correlate with computational predictions .

Q. How do substituents on the piperazine ring influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP Analysis : Replace isopropyl with bulkier groups (e.g., cyclopropyl) to increase lipophilicity (measured via shake-flask method or HPLC retention times) .

- Solubility Testing : Use Nephelometry to quantify aqueous solubility changes; polar groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability .

- Thermal Stability : DSC/TGA identifies decomposition points (>200°C typical for sulfonamides), guiding storage conditions .

Data Contradiction Analysis

Q. Why might NMR and HRMS data suggest impurities despite high HPLC purity?

- Methodological Answer :

- Degradation Products : Hydrolysis of sulfonamide bonds (e.g., in aqueous conditions) generates trace sulfonic acid derivatives, detectable via H NMR (δ 3–4 ppm for –SOH) but not HPLC .

- Ion Suppression : HRMS may fail to ionize certain byproducts (e.g., dimerized species); supplement with MALDI-TOF for broader mass range detection .

Methodological Tables

| Key Reaction Optimization Parameters |

|---|

| Parameter |

| ------------------- |

| Sulfonylation Temp |

| Catalyst Loading |

| Reaction Time |

| Analytical Cross-Validation |

|---|

| Technique |

| ----------------- |

| X-ray |

| NMR |

| HRMS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.